N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWCNCCLQHQCH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is valuable in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . The compound forms hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of pyrimidine-based cinnamamide derivatives. Key structural analogs include:
Key Observations :
- The morpholine group in the target compound distinguishes it from analogs with piperidine (e.g., CAS 1235692-13-3) or cyclohexyl substituents. Morpholine enhances solubility and may modulate kinase binding affinity due to its polar oxygen atom .
- Substitution of the pyrimidine ring (e.g., fluorophenyl in ) alters electronic properties and steric bulk, impacting bioavailability and metabolic stability .
Crystallographic and Computational Analysis
- Structural Refinement : Tools like SHELXL () and Mercury CSD () enable precise determination of bond angles and intermolecular interactions. For instance, pyrimidine derivatives in exhibit planarity (C–N–C angles: ~120°), critical for π-π stacking in protein binding .
- LogP and Solubility : The target compound’s predicted logP (∼2.5) is lower than cyclohexyl-substituted analogs (logP ∼3.5), suggesting improved aqueous solubility .
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide is a compound that belongs to the morpholinopyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
Target Interactions
The primary biological targets of this compound include:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
These targets are crucial in inflammatory processes, and the compound has demonstrated the ability to inhibit their activity, leading to decreased production of inflammatory mediators such as nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound results in significant modulation of inflammatory pathways. The compound has been shown to:
- Reduce protein expression levels of iNOS and COX-2.
- Influence macrophage activation and the subsequent inflammatory response through downregulation of pro-inflammatory cytokines .
Anticancer Activity
This compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The compound's mechanism includes:
- Inducing cell cycle arrest at the G1 phase.
- Promoting apoptosis through upregulation of pro-apoptotic markers (e.g., p53, Bax) and downregulation of anti-apoptotic markers (e.g., Bcl2) .
Table 1: Cytotoxicity Data Against HepG2 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-cinnamamide derivative | 4.23 | Induces apoptosis and cell cycle arrest |
| Staurosporine (control) | 5.59 | Standard reference for cytotoxicity |
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in macrophage models stimulated by lipopolysaccharides (LPS). Key findings include:
- Inhibition of nitric oxide production at non-cytotoxic concentrations.
- Reduction in mRNA expression levels of iNOS and COX-2.
Table 2: Inhibition of Inflammatory Markers in Macrophages
| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |
|---|---|---|---|
| N-cinnamamide derivative | 75 | 60 | 65 |
Case Studies and Research Findings
- Cytotoxicity in Cancer Models : A study evaluated various cinnamide derivatives for their antiproliferative activity against HepG2 cells. The most active compound showed an IC50 value significantly lower than standard treatments, indicating strong potential for further development .
- Anti-inflammatory Effects : Research focused on the impact of morpholinopyrimidine derivatives on macrophage cells revealed that specific derivatives effectively inhibited LPS-induced inflammation, demonstrating their therapeutic potential for treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that N-cinnamamide derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, further broadening their applicability in medicinal chemistry .
Q & A
Basic: What synthetic strategies are recommended for preparing N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide, and how is purity validated?
Answer:
The synthesis typically involves coupling a morpholinopyrimidine intermediate with a cinnamoyl chloride derivative under basic conditions. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and preparative HPLC (C18 column, acetonitrile/water gradients) are standard.
- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and LC-MS for molecular weight verification. Structural confirmation employs H/C NMR and FT-IR spectroscopy .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguous stereochemistry .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., morpholine N-CH, pyrimidine protons), while C NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] ion).
- X-Ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and hydrogen bonding. Mercury software visualizes packing motifs and voids .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and aromatic C-H bending .
Advanced: How can researchers resolve contradictions in reported biological activities of cinnamamide derivatives?
Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant tyrosinase) and controls (e.g., kojic acid) for IC comparisons .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on cinnamamide’s phenyl ring enhance tyrosinase inhibition) .
- Computational Validation : Molecular docking (AutoDock Vina) identifies binding interactions; MD simulations (GROMACS) assess stability in target active sites .
Advanced: What in silico approaches predict target proteins for this compound?
Answer:
- Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets (e.g., BRAF or EGFR kinases) based on pyrimidine-morpholine pharmacophores.
- Pharmacophore Mapping : Tools like Schrödinger’s Phase model hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (cinnamamide aryl group).
- QSAR Models : Train models using inhibitory data from analogs (e.g., N-(2-morpholinoethyl)cinnamamide derivatives) to predict activity .
Advanced: How to design analogs with improved metabolic stability while retaining activity?
Answer:
- Bioisosteric Replacement : Substitute cinnamamide’s phenyl with trifluoromethyl (enhances lipophilicity and oxidative stability) .
- Metabolic Soft Spots : Introduce deuterium at benzylic positions or replace labile morpholine with piperazine (resistance to CYP450 oxidation).
- ADME Profiling : Measure microsomal stability (human liver microsomes) and logP (HPLC-based) to balance solubility and membrane permeability .
Advanced: How to validate crystallographic data for polymorphic forms of this compound?
Answer:
- Packing Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) across polymorphs .
- Thermal Studies : DSC/TGA identifies stability differences between forms.
- Rietveld Refinement : For powder XRD data, quantify phase purity via TOPAS-Academic software .
Basic: What are the key challenges in scaling up synthesis for in vivo studies?
Answer:
- Intermediate Stability : Morpholinopyrimidine intermediates may hydrolyze; use anhydrous conditions and low temperatures.
- Byproduct Formation : Optimize coupling reagent (e.g., HATU vs. EDC) to minimize cinnamamide dimerization.
- Scalable Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Advanced: How to assess the compound’s potential as a covalent inhibitor?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
